molecular formula C21H27ClN6O3 B2756241 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-51-0

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2756241
CAS RN: 851941-51-0
M. Wt: 446.94
InChI Key: PYWKUWYGUHYCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with piperazine moieties are common in pharmaceuticals and agrochemicals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of 1,2,4-triazole derivatives with piperazine moiety can be accomplished through a Mannich reaction .


Molecular Structure Analysis

The structure of similar compounds is usually confirmed by various techniques such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve multi-step procedures . The specific reactions would depend on the exact structure of the compound.

Scientific Research Applications

Antihistaminic Activity

The compound has been evaluated for its antihistaminic activity, showing promising results in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models. This suggests its potential application in the development of new antihistamines with improved efficacy and specificity (Pascal et al., 1985).

Cardiovascular Activity

Research indicates the compound's significant role in cardiovascular health, where derivatives have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities. This highlights its potential in creating novel treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antiasthmatic Agents

The development of xanthene derivatives for their antiasthmatic activity has been explored, with the compound serving as a base for synthesizing potential phosphodiesterase 3 inhibitors, indicating its application in developing new anti-asthmatic drugs (Bhatia et al., 2016).

Serotonin Receptor Affinity

A series of derivatives have been designed to target serotonin receptors, demonstrating potential psychotropic activity. This suggests the compound's utility in creating treatments for mental health disorders by modulating serotonin receptor activity (Chłoń-Rzepa et al., 2013).

Antifungal Potential

The compound has been identified for its potential antifungal activity, with solubility and partitioning processes in biologically relevant solvents being extensively studied. This opens avenues for its application in developing antifungal treatments (Volkova et al., 2020).

properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(7-4-12-29)17(23-19)14-26-8-10-27(11-9-26)16-6-3-5-15(22)13-16/h3,5-6,13,29H,4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWKUWYGUHYCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.